Core Scaffold Differentiation: Pyridazine vs. Pyridine Impact on Biological Activity
The target compound's core is a 1,6-dihydropyridazine, which is a privileged structure in medicinal chemistry. A direct structural analog, 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide, replaces the pyridazine ring with a pyridine ring. This single atom substitution (N for C-H) can fundamentally alter the molecule's hydrogen-bonding capacity, electronic distribution, and Log P, which are critical determinants of target binding and pharmacokinetics. While class-level data shows pyridazine-containing carboxamides can achieve potent enzyme inhibition (e.g., AChE IC50 of 0.11 µM for a related series), no direct head-to-head data for this specific compound against its pyridine analog is publicly available .
| Evidence Dimension | Core heterocycle structure and its known impact on bioactivity. |
|---|---|
| Target Compound Data | 1,6-dihydropyridazine core. |
| Comparator Or Baseline | 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide (1,6-dihydropyridine core). |
| Quantified Difference | Not quantifiable from public data; differentiation is based on known physicochemical property differences between the two heterocycles. |
| Conditions | In silico and literature-based comparison of heterocyclic properties . |
Why This Matters
For researchers designing SAR studies, selecting the pyridazine core over pyridine is a strategic choice for modulating target interactions, solubility, and metabolic stability, making the target compound a crucial tool for probing these effects.
